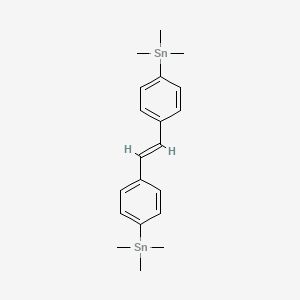
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is an organotin compound characterized by the presence of two trimethylstannyl groups attached to a phenyl ring, which is further connected by an ethene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene typically involves the reaction of (E)-1,2-bis(4-bromophenyl)ethene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(E)−1,2−bis(4−bromophenyl)ethene+2(CH3)3SnClPd catalyst(E)−1,2−bis(4−(trimethylstannyl)phenyl)ethene+2NaBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: For substitution reactions, common electrophiles include halogens and acyl chlorides.
Oxidizing Agents: Oxidation reactions may involve reagents like hydrogen peroxide or other peroxides.
Palladium Catalysts: Cross-coupling reactions typically require palladium catalysts.
Major Products
Substitution Products: Depending on the electrophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation leads to the formation of stannic compounds.
Coupling Products: Cross-coupling reactions result in the formation of new carbon-carbon bonds, expanding the molecular framework.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is used as a precursor for the synthesis of more complex molecules through cross-coupling reactions. Its ability to form stable carbon-tin bonds makes it valuable in the formation of carbon-carbon bonds.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene in chemical reactions involves the activation of the tin-carbon bond, which facilitates the formation of new bonds with other reactants. The palladium catalyst plays a crucial role in this process by coordinating with the tin atom and promoting the transfer of the organic group to the electrophile or coupling partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1,2-bis(4-bromophenyl)ethene
- (E)-1,2-bis(4-iodophenyl)ethene
- (E)-1,2-bis(4-chlorophenyl)ethene
Uniqueness
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is unique due to the presence of trimethylstannyl groups, which impart distinct reactivity compared to halogenated derivatives. The tin-carbon bond is more reactive in cross-coupling reactions, making this compound particularly valuable in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C20H28Sn2 |
|---|---|
Poids moléculaire |
505.9 g/mol |
Nom IUPAC |
trimethyl-[4-[(E)-2-(4-trimethylstannylphenyl)ethenyl]phenyl]stannane |
InChI |
InChI=1S/C14H10.6CH3.2Sn/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;;;;;;;;/h3-12H;6*1H3;;/b12-11+;;;;;;;; |
Clé InChI |
ATIBJRHBUGJNJJ-YPWMFNLASA-N |
SMILES isomérique |
C[Sn](C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[Sn](C)(C)C |
SMILES canonique |
C[Sn](C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide](/img/structure/B15125821.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)
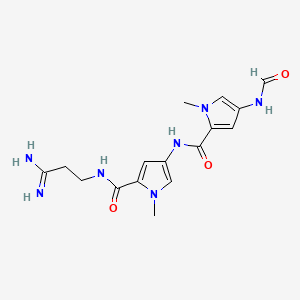
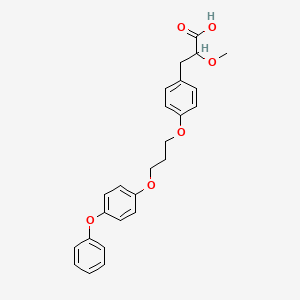
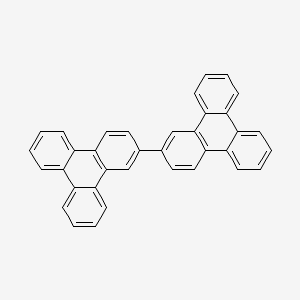
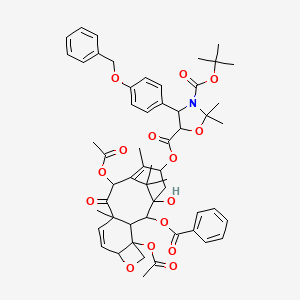
![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)
![N-[4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B15125873.png)
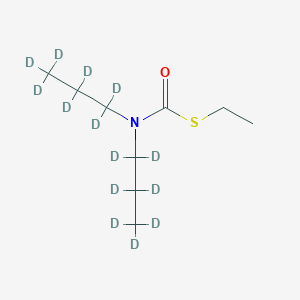
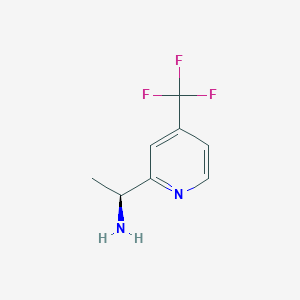
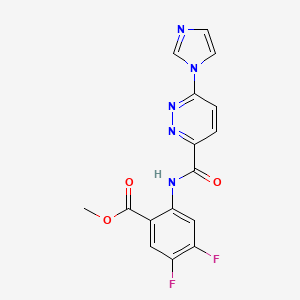
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
